2,6-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
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Overview
Description
“N-[3-chloro-4-(6-chloro-1,3-benzothiazol-2-yl)phenyl]-1,2-dimethyl-1H-imidazole-4-sulfonamide” is a chemical compound with the molecular formula C20H14Cl2N2O2S2 . It’s a derivative of benzothiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, molecules were synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved information. It is known to be a solid , but other properties such as melting point, boiling point, solubility, etc., are not specified.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of benzothiazole derivatives, including compounds related to N-[3-chloro-4-(6-chloro-1,3-benzothiazol-2-yl)phenyl]-1,2-dimethyl-1H-imidazole-4-sulfonamide, has been a focus of chemical research. Studies have explored chlorosulfonation reactions involving benzothiazole, leading to various sulfonyl chlorides and sulfonamides. These reactions are significant for developing new synthetic routes and understanding the chemical behavior of benzothiazole derivatives. The research has implications for synthesizing novel compounds with potential applications in different fields, including medicinal chemistry and material science (Cremlyn et al., 1992).
Anticonvulsant Activity
Research on benzothiazole coupled sulfonamide derivatives, which share a structural resemblance with the compound , has shown promising anticonvulsant activity. This indicates the potential of these compounds in developing new therapeutic agents for treating epilepsy. Computational studies alongside experimental evaluations have identified specific compounds exhibiting significant anticonvulsant effects, highlighting the role of the benzothiazole and sulfonamide motifs in interacting with biological targets (Khokra et al., 2019).
Antimicrobial and Antioxidant Activities
Benzothiazole sulfonamide derivatives have also been explored for their antimicrobial and antioxidant properties. Such studies are crucial for discovering new compounds capable of combating microbial infections and oxidative stress, which are significant concerns in public health. Research has demonstrated that certain sulfonamide derivatives exhibit significant activity against a range of microbial strains, offering insights into designing new antimicrobial agents with potential applications in treating infectious diseases (Badgujar et al., 2018).
Radiosensitizing and Anticarcinogenic Potential
The development of radiosensitizers is a critical area of research in cancer therapy. Studies on imidazo[2,1-b][1,3]benzothiazole derivatives, structurally related to N-[3-chloro-4-(6-chloro-1,3-benzothiazol-2-yl)phenyl]-1,2-dimethyl-1H-imidazole-4-sulfonamide, have revealed their potential as effective radiosensitizers. These compounds have shown significant in vitro anticancer activity against various cancer cell lines, indicating their potential in enhancing the efficacy of radiotherapy in cancer treatment (Majalakere et al., 2020).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given that similar benzothiazole derivatives have shown promising anti-inflammatory and analgesic activities . Additionally, more detailed studies on its physical and chemical properties, as well as safety profile, would be beneficial.
Mechanism of Action
Benzothiazoles
, for instance, are a class of compounds known to have diverse biological activities. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Indole derivatives
, on the other hand, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Properties
IUPAC Name |
2,6-dimethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-13(15(21)19-7-8-24-16(19)17-9)18-14(20)12-10(22-2)5-4-6-11(12)23-3/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXVKLRGAUAFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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